N-(3-cyanophenyl)methanesulfonamide
Overview
Description
N-(3-cyanophenyl)methanesulfonamide: is an organic compound with the molecular formula C8H8N2O2S and a molecular weight of 196.23 g/mol It is characterized by a cyanophenyl group attached to a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(3-cyanophenyl)methanesulfonamide can be synthesized through several methods. One common approach involves the reaction of 3-cyanobenzenesulfonyl chloride with ammonia or an amine under controlled conditions . The reaction typically requires a solvent such as dichloromethane or tetrahydrofuran and is carried out at low temperatures to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: N-(3-cyanophenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.
Oxidation Reactions: It can be oxidized to form sulfonic acids or other oxidized products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides, aryl halides, and other electrophiles. Conditions often involve the use of bases such as sodium hydroxide or potassium carbonate.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed.
Major Products:
Substitution Reactions: Products include various substituted sulfonamides.
Reduction Reactions: Products include primary or secondary amines.
Oxidation Reactions: Products include sulfonic acids and other oxidized derivatives.
Scientific Research Applications
N-(3-cyanophenyl)methanesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-cyanophenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the cyanophenyl group can interact with hydrophobic pockets in proteins, influencing their activity . These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
- N-(4-cyanophenyl)methanesulfonamide
- Methanesulfonamide
- N-(2-cyanophenyl)methanesulfonamide
Comparison: N-(3-cyanophenyl)methanesulfonamide is unique due to the position of the cyanophenyl group, which can influence its reactivity and interaction with biological targets. Compared to N-(4-cyanophenyl)methanesulfonamide, the meta position of the cyano group in this compound may result in different steric and electronic effects, leading to variations in its chemical and biological properties .
Properties
IUPAC Name |
N-(3-cyanophenyl)methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-13(11,12)10-8-4-2-3-7(5-8)6-9/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTYWEJSOJXQKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395173 | |
Record name | N-(3-cyanophenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50790-30-2 | |
Record name | N-(3-cyanophenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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